![molecular formula C17H18N8O B5592860 2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5592860.png)

2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

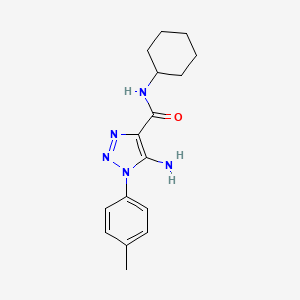

2-Methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that falls within the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has gained interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines, including derivatives similar to the target compound, often involves condensation reactions and can be achieved under various conditions. For example, the synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through reactions involving amino-1H-pyrazoles under different conditions (Harb, Abbas, & Mostafa, 2005).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by specific hydrogen bonding patterns and molecular conformations. These structures can form hydrogen-bonded sheets or frameworks depending on the substituents and hydration states (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions based on their functional groups. They can participate in nucleophilic substitution reactions and heterocyclization processes to form new compounds with potential biological activities (Ali, 2009).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility and crystalline structure, are influenced by their molecular composition and the presence of specific functional groups. For instance, certain derivatives have been reported to exhibit good water solubility under specific conditions (Baraldi et al., 2012).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- Synthesis of Novel Derivatives : The chemical structure of interest is closely related to thioxopyrimidine derivatives. These compounds, including various piperazine, pyrazole, and pyrimidine derivatives, are synthesized via intramolecular cyclization, demonstrating the compound's utility in creating a diverse array of heterocyclic compounds with potential biological activities (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Antiproliferative Activity

- Cancer Research : Derivatives of 2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, indicating potential application in cancer research (L. Mallesha et al., 2012).

Antiviral Activity

- Enterovirus Inhibition : Pyrazolo[3,4-d]pyrimidines show significant specificity and effectiveness against human enteroviruses, including coxsackieviruses, demonstrating their potential as antiviral agents. These findings highlight the role of specific substituents in enhancing antiviral activity (J. Chern et al., 2004).

Structural Studies and Molecular Interactions

- Hydrogen Bonding in Molecular Structures : The compound's derivatives have been utilized in studying hydrogen bonding within different dimensional structures, offering insights into the molecular architecture and interactions critical for drug design (Jorge Trilleras et al., 2008).

Hypoglycemic Activity

- Diabetes Research : Studies on related 8-(1-piperazinyl)imidazo[1,2-a]pyrazines indicate their potential as hypoglycemic agents, suggesting the relevance of such structures in developing diabetes treatments (L. C. Meurer et al., 1992).

Antibacterial Activity

- Antibacterial Research : Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives related to the compound of interest have been synthesized and exhibit antibacterial activity. Their interactions with plasma proteins such as bovine serum albumin (BSA) have been studied, providing a foundation for future drug development (Ling-Ling He et al., 2020).

Eigenschaften

IUPAC Name |

[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N8O/c1-13-21-15(11-16(22-13)25-6-2-3-20-25)23-7-9-24(10-8-23)17(26)14-12-18-4-5-19-14/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEDEIBYHIQQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC=CN=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)

![[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)

![8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5592814.png)

![N-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5592817.png)

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)

![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B5592829.png)

![N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5592835.png)

![(3-(cyclopropylmethyl)-1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5592837.png)

![4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5592863.png)

![N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide](/img/structure/B5592869.png)